molecular formula C7H14ClNO2 B1434524 Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride CAS No. 1247180-93-3

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

Cat. No.: B1434524
CAS No.: 1247180-93-3
M. Wt: 179.64 g/mol
InChI Key: OVPVUBJLTLUDED-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (CAS: 1247180-93-3) is a cyclobutane-derived compound featuring a methyl ester group and a methylamino substituent on the cyclobutane ring. Its molecular formula is C₇H₁₃NO₂·HCl, with a molar mass of 143.18 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, as evidenced by its role in synthesizing complex molecules such as 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (m/z 658 [M+H]⁺) . Its synthetic utility is attributed to its strained cyclobutane ring, which influences reactivity and binding affinity in drug candidates.

Properties

IUPAC Name

methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPVUBJLTLUDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation and Functionalization

  • The cyclobutane ring is usually constructed via cyclization reactions using suitable precursors such as substituted alkenes or dihalides, often under controlled thermal or photochemical conditions. This step establishes the strained four-membered ring scaffold essential for subsequent modifications.

Introduction of the Methylamino Group

  • Amination is achieved by nucleophilic substitution or reductive amination techniques. A common approach involves treating a cyclobutanecarboxylate intermediate bearing a leaving group (e.g., halide or tosylate) with methylamine or methylamino reagents under mild to moderate temperatures.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate to facilitate nucleophilic attack while maintaining selectivity.

Esterification to Form the Methyl Ester

  • The carboxyl group is esterified to the methyl ester either by direct esterification of the acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by transesterification methods.
  • Alternatively, this compound can be isolated directly if the starting material is a methyl ester derivative, avoiding additional esterification steps.

Formation of the Hydrochloride Salt

  • The hydrochloride salt is prepared by treating the free base form with hydrogen chloride gas or aqueous hydrochloric acid, typically in an organic solvent such as ethyl acetate or dichloromethane, to improve stability, crystallinity, and handling properties.

Detailed Experimental Parameters and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclobutane ring formation Cyclization of suitable precursors Varies 50–120 °C 70–85 Reaction time and catalyst dependent
Amination Methylamine or methylamino reagent DMF, ethyl acetate Room temperature to 60 °C 75–90 Controlled stoichiometry critical
Esterification Methanol + acid catalyst Methanol Reflux (65 °C) 80–95 Acid catalyst choice affects purity
Hydrochloride salt formation HCl gas or aqueous HCl Ethyl acetate Room temperature Quantitative Ensures salt formation and stability

Yields are indicative and depend on reaction scale, purity of reagents, and process optimization.

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$-NMR and $$^{13}C$$-NMR confirm the presence of methylamino, cyclobutane ring protons, and methyl ester groups. Chemical shifts for methylamino protons typically appear around δ 2.2–3.0 ppm, while cyclobutane ring protons resonate between δ 1.5–2.5 ppm.
  • Mass Spectrometry (MS): Confirms molecular weight and purity; expected molecular ion peaks correspond to the protonated molecule $$[M+H]^+$$.
  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress, with retention times optimized based on solvent systems and column types.
  • Infrared (IR) Spectroscopy: Identifies characteristic ester carbonyl (C=O) stretch near 1730 cm$$^{-1}$$ and amine N–H stretches around 3300–3500 cm$$^{-1}$$.

Research Findings and Optimization Strategies

  • Reaction Control: Precise stoichiometric control and temperature regulation are crucial to minimize side reactions such as ring-opening or over-alkylation of the amino group.
  • Solvent Choice: Polar aprotic solvents improve nucleophilic substitution efficiency during amination, while protic solvents favor esterification.
  • Purification: Crystallization from ethyl acetate or recrystallization under reduced pressure enhances product purity and yield.
  • Scale-Up Considerations: Continuous flow chemistry has been explored to enhance scalability and reproducibility of the synthesis, allowing better heat and mass transfer compared to batch processes.

Comparative Data Table: Preparation Methods Summary

Aspect Batch Synthesis Continuous Flow Synthesis Notes
Reaction Control Manual, stepwise Automated, real-time monitoring Flow enhances reproducibility
Yield 75–90% Comparable or improved Flow reduces side reactions
Scalability Limited by batch size Easily scalable Flow preferred for industrial scale
Purification Crystallization, filtration Inline purification possible Flow allows continuous purification
Reaction Time Hours to days Minutes to hours Flow accelerates reactions

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential: The compound has shown promise in the treatment of various cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma. It acts as an inhibitor of specific molecular targets involved in cancer progression, making it a candidate for further drug development .
  • Mechanism of Action: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride interacts with enzymes and receptors, modulating their activity. This interaction can influence cellular processes such as metabolic pathways and enzyme-substrate interactions .

2. Organic Synthesis

  • Building Block: This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and create derivatives with tailored properties .
  • Reactivity Profile: It undergoes several types of reactions, including oxidation, reduction, and substitution, making it useful for generating diverse chemical entities .

3. Biological Research

  • Enzyme Studies: The compound is employed in studying enzyme-substrate interactions, providing insights into metabolic pathways and the role of specific enzymes in biological systems .
  • Pharmacokinetic Studies: Research has focused on the pharmacokinetic profiles of similar compounds to understand absorption, distribution, metabolism, and excretion (ADME) properties relevant to drug development .

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound in inhibiting tumor growth in animal models of AML. The results indicated significant reductions in tumor size compared to control groups, suggesting potential for therapeutic use .

Case Study 2: Enzyme Interaction

Research on enzyme interaction revealed that this compound can act as both a substrate and inhibitor for specific enzymes involved in metabolic pathways. This dual role enhances its utility in biochemical research .

Mechanism of Action

The mechanism of action of Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. Its unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

Molecular Formula: C₈H₁₄ClNO₂ (calculated molar mass: 191.64 g/mol) Key Differences:

  • Substituent Variation: Replaces the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) and lacks the methylamino group, instead featuring a primary amine .
  • Synthetic Applications: Used in peptide mimetics and kinase inhibitors due to its amino-cyclobutane scaffold .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

Molecular Formula: C₈H₁₅NO₂·HCl (calculated molar mass: 179.64 g/mol) Key Differences:

  • Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered).
  • Stereochemical Effects : The cyclopentane ring allows for greater conformational flexibility, which may influence binding interactions in drug-receptor complexes.

Yohimbine Hydrochloride

Molecular Formula : C₂₁H₂₆N₂O₃·HCl (molar mass: 390.90 g/mol)
Key Differences :

  • Structural Complexity : Contains a yohimban skeleton with fused aromatic rings, unlike the simpler cyclobutane scaffold.
  • Pharmacological Role: Acts as an α₂-adrenergic receptor antagonist, whereas methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is a synthetic intermediate without direct therapeutic activity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₃NO₂·HCl 143.18 Methyl ester, methylamino cyclobutane Pharmaceutical intermediate
Ethyl 1-aminocyclobutanecarboxylate HCl C₈H₁₄ClNO₂ N/A Ethyl ester, amino cyclobutane Peptide mimetics
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₅NO₂·HCl N/A Methyl ester, methylamino cyclopentane Drug candidate synthesis
Yohimbine HCl C₂₁H₂₆N₂O₃·HCl 390.90 Yohimban skeleton, methoxy groups α₂-Adrenergic antagonist

Research Findings and Implications

  • Synthetic Performance: this compound demonstrates high reactivity in coupling reactions (e.g., LCMS m/z 411 [M+H]⁺ in Reference Example 85 ), outperforming bulkier analogs like the cyclopentane derivative due to its strained ring.
  • Stability : The cyclobutane ring’s strain increases susceptibility to ring-opening reactions compared to cyclopentane analogs, necessitating careful handling in synthesis .

Biological Activity

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride, with the molecular formula C7H14ClNO2C_7H_{14}ClNO_2, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

The compound is synthesized through the reaction of cyclobutanecarboxylic acid with methylamine, typically under controlled conditions to yield the hydrochloride salt. The synthesis involves careful selection of solvents and catalysts to optimize yield and purity. The unique cyclobutane ring structure combined with the methylamino group contributes to its distinct chemical reactivity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It can act as both a substrate and an inhibitor in various biochemical pathways, influencing cellular processes such as metabolic pathways and enzyme-substrate interactions .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which can be pivotal in therapeutic applications. For instance, it has been explored for its potential to inhibit transporters involved in phosphate metabolism, which is relevant for conditions like hyperphosphatemia and chronic kidney disease .

Pharmacological Studies

In pharmacological studies, this compound has shown promise in modulating the activity of various biological targets. Its structural features allow it to bind effectively to these targets, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolic pathways.

Case Studies

  • Inhibition of Phosphate Transporters : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NaPi-IIb transporters. This inhibition could be leveraged for treating hyperphosphatemia and related disorders .
  • Cancer Research : The compound's structural analogs have been investigated for their efficacy in cancer treatment. For example, modifications on the cyclobutane ring have shown enhanced potency against various cancer cell lines, indicating a potential role in oncology .

Data Table: Comparison of Biological Activity

Compound NameTarget Enzyme/PathwayBiological ActivityReference
Methyl 1-(MethylaMino)cyclobutanecarboxylate HClNaPi-IIb InhibitionSignificant inhibition observed
Analog AJAK1 PathwayPotency against autoimmune diseases
Analog BCancer Cell LinesEnhanced cytotoxicity

Q & A

Q. What are the established synthetic routes for Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride, and what yields are typically achieved?

A common synthetic route involves dissolving the compound in ethyl acetate and reacting it with stoichiometric equivalents of 4-toluenesulfonate monohydrate under reduced pressure. After concentration and filtration, the product is obtained with a yield of ~80% . Key steps include solvent selection (ethyl acetate for solubility and ease of removal) and precise stoichiometry to minimize side reactions. The procedure is scalable, though purification via filtration is critical to isolate the hydrochloride salt effectively.

Q. Which spectroscopic methods are used to characterize this compound, and what spectral markers confirm its structure?

1H-NMR in DMSO-d6 is a primary method for characterization. Key peaks include:

  • δ 9.10 (2H, brs) : Broad singlet indicative of amine protons.
  • δ 3.82 (3H, s) : Methyl ester group.
  • δ 2.56–2.31 (7H, m) : Cyclobutane and methylamino protons.
  • δ 2.29 (3H, s) : Aromatic methyl group from the toluenesulfonate counterion .
    Complementary techniques like mass spectrometry (for molecular ion confirmation) and IR (to verify ester and amine functional groups) are recommended for full structural validation.

Q. What are the recommended storage conditions and stability considerations for this compound?

While direct stability data for this compound is limited, analogous cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) suggest storage at room temperature in a desiccator to prevent hygroscopic degradation . Avoid prolonged exposure to light or moisture, as ester and amine groups may hydrolyze under acidic or humid conditions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity in multi-gram scales?

Optimization strategies include:

  • Solvent Screening : Testing polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
  • Catalysis : Exploring mild bases (e.g., triethylamine) to stabilize intermediates and reduce byproducts.
  • Purification : Implementing recrystallization or column chromatography instead of filtration for higher purity .
    Yield improvements may also arise from controlled temperature during concentration to prevent decomposition.

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for cyclobutane derivatives like this compound?

Contradictions often arise from conformational rigidity or diastereomeric impurities. Solutions include:

  • Variable Temperature NMR : To assess dynamic effects in the cyclobutane ring.
  • Chiral Chromatography : To separate enantiomers if stereochemical impurities are suspected.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data .

Q. What mechanistic insights govern the reactivity of the cyclobutane ring in this compound under basic or acidic conditions?

The strained cyclobutane ring is prone to ring-opening under strong acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic attack on the cyclobutane.
  • Basic Conditions : Deprotonation of the methylamino group may lead to ring expansion or fragmentation.
    Controlled studies using pH-adjusted media and monitoring via LC-MS are advised to track degradation pathways .

Q. How does the methylamino group influence the compound’s physicochemical properties compared to unsubstituted cyclobutane analogs?

The methylamino group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, water). It also introduces a basic site (pKa ~8–9), affecting protonation states in biological assays. Comparative studies with analogs (e.g., 1-aminocyclobutanecarboxylate esters) show that methylation reduces hydrogen-bonding capacity, impacting crystal packing and melting points .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride
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Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

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